(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
(E)-1-(3-(4-Fluorophenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a seven-membered azepane ring substituted with a 4-fluorophenyl group at the 3-position and a thiophen-2-yl group at the β-position of the propenone backbone. Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones known for their broad pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
(E)-1-[3-(4-fluorophenyl)azepan-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNOS/c20-17-8-6-15(7-9-17)16-4-1-2-12-21(14-16)19(22)11-10-18-5-3-13-23-18/h3,5-11,13,16H,1-2,4,12,14H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUBWZPUUBZIGV-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound notable for its unique structural features, including a fluorophenyl group, an azepane ring, and a thiophene moiety. These characteristics suggest potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders and cancer.
The compound's molecular formula is , with a molecular weight of 251.29 g/mol. Its structure can be represented as follows:
The biological activity of this compound is influenced by its ability to interact with various molecular targets, such as receptors or enzymes. The presence of the fluorine atom in the fluorophenyl group enhances the compound's binding affinity and stability, which is crucial for its pharmacological effects. The azepane ring may modulate the compound's pharmacokinetic properties, making it a candidate for further research in drug development.
Biological Activity
Research has indicated that compounds similar to (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit various biological activities:
Anticancer Activity
Studies have shown that compounds with thiophene and azepane structures can inhibit tumor growth by interfering with cell signaling pathways associated with cancer proliferation. For instance, a related compound demonstrated significant cytotoxicity against human cancer cell lines, suggesting that (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one may possess similar properties.
Neuroprotective Effects
The potential neuroprotective effects of this compound are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Research indicates that derivatives containing azepane rings can enhance neuroprotection, which may be relevant for conditions like Alzheimer's disease.
Data Table: Biological Activities of Related Compounds
Case Study 1: Anticancer Activity
In vitro studies on a related compound showed it inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study reported an IC50 value of 5 µM, indicating potent activity against cancer cell proliferation.
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of azepane derivatives demonstrated that these compounds reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. The results suggested a significant decrease in cell death compared to controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chalcones are structurally versatile, with modifications to the aryl rings and heterocyclic moieties significantly altering their physicochemical and biological properties. Below is a comparative analysis of the target compound with structurally related analogs:
Heterocyclic Modifications
Azepane vs. Morpholine/Piperazine :
The seven-membered azepane ring in the target compound may confer greater conformational flexibility and solubility compared to morpholine () or piperazine derivatives (e.g., (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one) . However, larger rings could reduce metabolic stability.- Thiophene vs. Phenyl: Thiophene-containing chalcones (e.g., (E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one, m.p. 140–141°C) exhibit strong π-conjugation, enhancing charge transfer interactions in biological targets . The target compound’s thiophen-2-yl group may improve binding to hydrophobic enzyme pockets compared to phenyl analogs.
Halogen Substitution
- Fluoro vs. Chloro :
Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability. For example, (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one showed distinct crystallographic packing due to halogen interactions , whereas the target compound’s 4-fluorophenyl group may optimize steric and electronic effects for target engagement.
Data Tables: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
